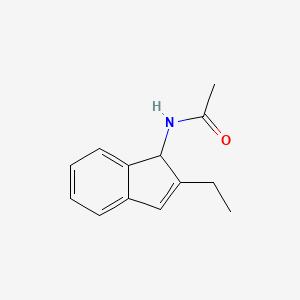![molecular formula C38H35N5O7 B13824736 N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine: is a synthetic nucleoside analog used primarily in research settings. It is characterized by the presence of a benzoyl group at the N2 position, a dimethoxytrityl (DMT) group at the 5’ position, and a deoxyribose sugar. This compound is often utilized in the field of proteomics and nucleic acid chemistry due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine typically involves multiple steps, including the protection of functional groups, selective benzoylation, and the introduction of the DMT group. The process often starts with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective benzoylation of the guanine base at the N2 position.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of such compounds generally follows similar multi-step organic synthesis protocols, often scaled up using automated synthesizers to ensure consistency and purity .
化学反応の分析
Types of Reactions: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the guanine base.
Substitution: The benzoyl and DMT groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or trifluoroacetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected or modified nucleosides .
科学的研究の応用
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block in nucleic acid chemistry.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions.
Medicine: Research involving this compound contributes to the development of antiviral and anticancer therapies.
作用機序
The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The benzoyl and DMT groups provide stability and protection during synthesis, allowing for precise modifications and interactions with molecular targets. The compound can interact with enzymes involved in nucleic acid synthesis and repair, affecting various molecular pathways .
類似化合物との比較
N2-Benzoyl-2’-deoxyguanosine: Lacks the DMT group, making it less stable during synthesis.
2’-Deoxy-5’-O-DMT-guanosine: Does not have the benzoyl group, affecting its reactivity and interactions.
N2-Benzoyl-guanosine: Contains a ribose sugar instead of deoxyribose, altering its properties and applications.
Uniqueness: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine is unique due to the presence of both the benzoyl and DMT groups, which provide enhanced stability and protection during synthesis. This makes it particularly valuable in the synthesis of complex nucleic acid structures and in research applications requiring precise modifications .
特性
分子式 |
C38H35N5O7 |
|---|---|
分子量 |
673.7 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-18-16-26(17-19-28)38(25-12-7-4-8-13-25,27-14-9-15-29(20-27)48-2)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-10-5-3-6-11-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+,38?/m0/s1 |
InChIキー |
CCJSXNNGFXMTGK-LSTYLQGRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


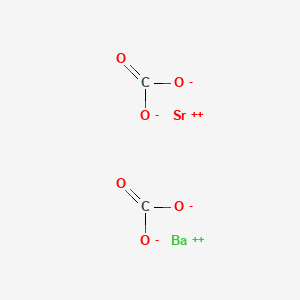
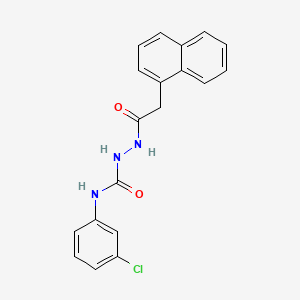
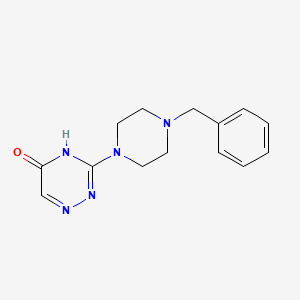
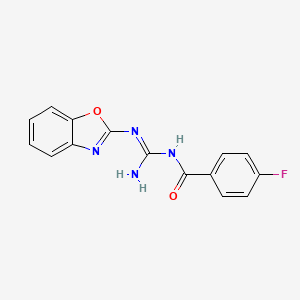
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
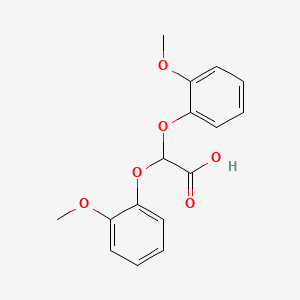
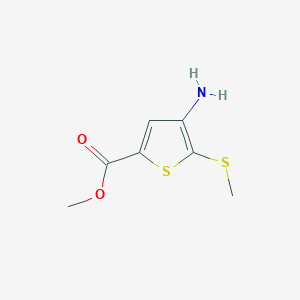
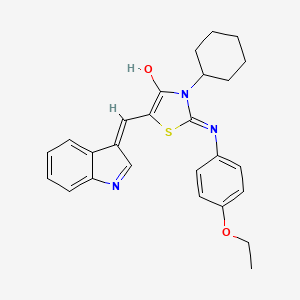

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

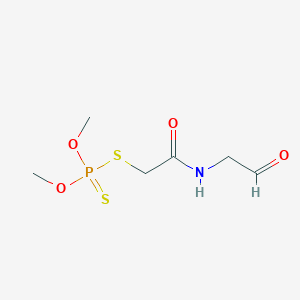
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
